7,10,13,16-Docosatetraenoic acid, methyl ester (CAS 13487-42-8), commonly known as methyl adrenate or C22:4n-6 ME, is a highly purified polyunsaturated fatty acid methyl ester (FAME) critical for advanced lipidomics and gas chromatography-mass spectrometry (GC-MS) workflows[1]. As a 22-carbon omega-6 fatty acid derivative containing four cis double bonds, it serves as an indispensable reference standard for quantifying adrenic acid levels in complex biological matrices, such as serum and tissue extracts[2]. By providing a stable, volatile, and directly injectable analyte, this esterified compound bypasses the analytical limitations of free fatty acids, ensuring high-fidelity retention time mapping and precise equivalent chain length (ECL) calculations in quantitative lipid profiling [3].
Substituting 7,10,13,16-docosatetraenoic acid methyl ester with its free acid counterpart (adrenic acid) or shorter-chain analogs (like arachidonic acid methyl ester) fundamentally compromises quantitative accuracy in GC-MS applications[1]. Free adrenic acid cannot be analyzed directly via gas chromatography without in situ derivatization, a process that introduces variable reaction yields, requires hazardous reagents (e.g., methanolic boron trifluoride), and risks oxidative degradation of the highly unsaturated carbon chain [2]. Furthermore, substituting with C20:4n-6 methyl ester fails to provide the exact retention time and mass fragmentation pattern required to resolve the C22:4n-6 peak from co-eluting long-chain polyunsaturated fatty acids (such as DPA or DHA methyl esters) in complex biological samples, leading to critical misidentifications in lipidomic panels [3].
In quantitative lipid profiling, the free carboxylic acid form of adrenic acid suffers from severe column adsorption and peak tailing, necessitating pre-column methylation. Procuring the pre-synthesized 7,10,13,16-docosatetraenoic acid methyl ester allows for direct GC-MS/FID injection, yielding an ideal peak asymmetry factor while completely bypassing the 5-15% yield variance typically introduced by in-lab boron trifluoride derivatization protocols[1].
| Evidence Dimension | GC peak asymmetry and preparation steps |
| Target Compound Data | Asymmetry factor ~1.0, 0 derivatization steps required |
| Comparator Or Baseline | Free adrenic acid (Requires derivatization; direct injection yields As > 2.5) |
| Quantified Difference | 100% elimination of derivatization-induced quantitative error |
| Conditions | Standard FAME analysis via GC-FID/MS |
Procuring the methyl ester directly ensures calibration curve fidelity and reduces sample preparation bottlenecks in high-throughput lipidomics.
Accurate biomarker quantification requires strict separation of closely related polyunsaturated fatty acids. On a medium/high polarity DB-225MS column, 7,10,13,16-docosatetraenoic acid methyl ester elutes at a distinct retention time of 37.13 minutes, providing clear baseline resolution from the closely related C22:5n-3 methyl ester (methyl clupanodonate), which elutes at 38.19 minutes [1]. This specific retention profile cannot be simulated by shorter-chain omega-6 standards like arachidonic acid methyl ester.
| Evidence Dimension | GC-MS Retention Time (DB-225MS column) |
| Target Compound Data | 37.13 min (Methyl adrenate) |
| Comparator Or Baseline | 38.19 min (C22:5n-3 methyl ester) |
| Quantified Difference | 1.06 minute baseline separation |
| Conditions | GC-MS using a DB-225MS medium/high polarity column (1 mg/mL total FAME concentration) |
Provides the exact empirical retention marker needed to prevent peak misidentification in complex biological lipid extracts.
Polyunsaturated fatty acids are highly susceptible to auto-oxidation at their bis-allylic positions. Esterification to the methyl ester significantly stabilizes the molecule; pure 7,10,13,16-docosatetraenoic acid methyl ester boasts a validated shelf-life of up to 36 months when stored at -20°C . In contrast, free polyunsaturated fatty acids typically degrade much faster, often requiring replacement or repurification within 6 to 12 months under identical conditions.
| Evidence Dimension | Validated storage stability at -20°C |
| Target Compound Data | 36 months (pure liquid methyl ester) |
| Comparator Or Baseline | <12 months (typical free polyunsaturated fatty acid) |
| Quantified Difference | 300% extension in analytical shelf-life |
| Conditions | Pure compound stored at -20°C in sealed ampoules |
Reduces procurement frequency and ensures standard integrity across multi-year longitudinal metabolic studies.
Methyl adrenate is the definitive choice for constructing calibration curves and determining Equivalent Chain Lengths (ECL) in quantitative lipidomics. Its direct compatibility with GC-MS and GC-FID systems allows laboratories to accurately profile omega-6 elongation pathways in serum and tissue samples without the compounding errors of in situ derivatization [1].
Because adrenic acid is a key intermediate in the synthesis of pro-inflammatory dihomo-prostaglandins and leukotrienes, procuring the highly pure methyl ester standard is critical for targeted metabolomics. It enables the precise measurement of C22:4n-6 depletion or accumulation in high-cholesterol diet models, obesity research, and metabolic syndrome profiling [2].
Due to its complex polyunsaturated structure (four cis double bonds) and long carbon chain, 7,10,13,16-docosatetraenoic acid methyl ester is utilized as a benchmark analyte for evaluating the separation efficiency of new GC columns. It is frequently employed to test ionic liquid-based stationary phases, ensuring they can adequately resolve closely eluting geometric isomers of FAMEs [3].